cefditoren pivoxil
Description
Historical Context and Evolution within Cephalosporin (B10832234) Chemistry
The journey of cephalosporins began in 1945 with the discovery of the first cephalosporin by the Italian scientist Giuseppe Brotzu from the mold Acremonium. drugs.comnih.gov This led to the development of a new class of β-lactam antibiotics. wikipedia.org The core of the cephalosporin molecule consists of a β-lactam ring fused to a dihydrothiazine ring, which is the foundation for their antibacterial action. wikipedia.org
Scientists have continuously modified the structure of cephalosporins to enhance their effectiveness against a wider range of bacteria, leading to the classification of these antibiotics into "generations". drugs.com The development progressed from first-generation cephalosporins in the 1960s to second and third-generation drugs in the 1970s and 1980s. hbs.edu Each generation represents a significant advancement in terms of its spectrum of activity. drugs.com Cefditoren (B193786) pivoxil emerged from the advancements in third-generation cephalosporin chemistry.
Significance of Advanced-Generation Cephalosporins
The evolution from first to third-generation cephalosporins marked a shift from being more effective against gram-positive bacteria to having increased activity against gram-negative bacteria. wikipedia.orgwikipedia.org
First-generation cephalosporins are primarily active against gram-positive bacteria like Staphylococcus and Streptococcus. wikipedia.org
Second-generation cephalosporins exhibit expanded coverage against gram-negative bacteria. droracle.ai
Third-generation cephalosporins , including cefditoren, possess a broad spectrum of activity with enhanced efficacy against gram-negative organisms. wikipedia.orgnih.gov They are also effective against bacteria that may be resistant to earlier generations. healthline.com
Fourth-generation cephalosporins have even greater activity against gram-negative bacteria. wikipedia.org
Fifth-generation cephalosporins , also known as advanced-generation cephalosporins, are active against resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). healthline.com
The development of these advanced-generation cephalosporins has been crucial in addressing the challenge of antibiotic resistance. elsevier.es For instance, third-generation cephalosporins are used to treat more severe infections. droracle.ai
Prodrug Design and Bioprecursor Concept for Cefditoren Pivoxil
This compound is a classic example of a prodrug, which is a bioreversible derivative of a pharmacologically active agent. drugs.come-bookshelf.de Prodrugs are designed to overcome various challenges in drug delivery, such as poor oral bioavailability. scielo.br
The term "prodrug" refers to a temporarily inactive compound that, once inside the body, is metabolized into its active form. scielo.br In the case of this compound, it is a prodrug of cefditoren. drugs.comgoogle.com To enhance its oral bioavailability, a pivaloyloxymethyl group is attached to the cefditoren molecule via an ester bond. google.comguidetopharmacology.org
This modification allows the compound to be absorbed from the gastrointestinal tract. drugs.comfda.gov Following absorption, esterases in the intestinal mucosa hydrolyze the pivoxil ester group, releasing the active drug, cefditoren, into the bloodstream. drugs.compatsnap.com This bioconversion is essential for the drug's therapeutic effect. patsnap.com The concept of a bioprecursor prodrug involves a compound that requires metabolic activation, often through oxidation or reduction, to become therapeutically active. scielo.br this compound's hydrolysis by esterases to release the active cefditoren aligns with the principles of prodrug design to improve pharmacokinetic properties. researchgate.netdrugs.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28N6O7S3 |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16+/t17-,21-/m1/s1 |
InChI Key |
AFZFFLVORLEPPO-ITQWOMERSA-N |
SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Isomeric SMILES |
CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Synonyms |
(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester CDTR-PI cefditoren pivoxil ME 1207 ME-1207 Spectracef |
Origin of Product |
United States |
Molecular Mechanism of Antimicrobial Action
Cephalosporin-Mediated Inhibition of Bacterial Cell Wall Synthesis
The structural integrity of the bacterial cell wall is paramount for survival, protecting the organism from osmotic stress. nih.gov This wall is primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptides. mhmedical.com The synthesis and maintenance of this peptidoglycan layer are mediated by a group of enzymes known as penicillin-binding proteins (PBPs). nih.govpharmacyfreak.com
Targeting of Penicillin-Binding Proteins (PBPs)
Cephalosporins, including cefditoren (B193786), exert their bactericidal effect by targeting and inactivating PBPs. patsnap.comnih.govpharmacyfreak.com These enzymes are located in the bacterial cytoplasmic membrane and are essential for the final steps of peptidoglycan synthesis. newmicrobiologica.org The β-lactam ring, a core structural component of all cephalosporins, is key to their mechanism of action. nih.govwikipedia.org This ring mimics the D-Ala-D-Ala structure of the peptidoglycan precursors, allowing the antibiotic to bind to the active site of PBPs. wikipedia.org
Disruption of Peptidoglycan Transpeptidation
The primary function of PBPs that is inhibited by cephalosporins is their transpeptidase activity. nih.govontosight.ainih.gov This enzymatic reaction is responsible for cross-linking adjacent peptide side chains of the peptidoglycan strands, a crucial step that provides the cell wall with its strength and rigidity. mhmedical.compharmacyfreak.com By binding to the active site of the transpeptidase, cefditoren and other cephalosporins form a stable, covalent acyl-enzyme complex. pnas.org This irreversible binding effectively blocks the enzyme's ability to catalyze the cross-linking reaction. wikipedia.orgpnas.org
Induction of Bacterial Cell Lysis and Death
The inhibition of peptidoglycan cross-linking leads to a weakened and defective cell wall. pharmacyfreak.com In a growing bacterium, this disruption of cell wall synthesis, coupled with the ongoing activity of autolytic enzymes (murein hydrolases), results in the breakdown of the cell wall. nih.govpharmacyfreak.com The compromised structural integrity makes the bacterial cell susceptible to osmotic pressure, leading to cell swelling, lysis, and ultimately, bacterial death. patsnap.comnih.govpharmacyfreak.com This bactericidal action is particularly effective against rapidly dividing bacteria. nih.gov
Specific PBP Affinity Profiles of Cefditoren
The efficacy of a β-lactam antibiotic against a particular bacterial species is heavily influenced by its affinity for the specific PBPs of that organism. newmicrobiologica.orgnih.gov Cefditoren is characterized by its high affinity for the PBPs of many common respiratory pathogens. newmicrobiologica.orgresearchgate.net
Interaction with Staphylococcus aureus PBPs (e.g., PBP 1, 2, 3)
Cefditoren demonstrates a high affinity for the essential penicillin-binding proteins of methicillin-susceptible Staphylococcus aureus (MSSA), including PBP 1, 2, and 3. researchgate.net This strong binding affinity contributes to its bactericidal effect against MSSA. newmicrobiologica.org However, it is important to note that cefditoren is inactive against methicillin-resistant Staphylococcus aureus (MRSA). drugs.comfda.gov
Interaction with Streptococcus pneumoniae PBPs (e.g., PBP 1A, 2X, 2B)
Cefditoren exhibits a particularly high affinity for the PBPs of Streptococcus pneumoniae, a key pathogen in community-acquired respiratory infections. newmicrobiologica.orgwikipedia.org This includes a strong affinity for PBP 1A, PBP 2X, and PBP 2B. researchgate.net The high affinity for PBP 2X is especially significant, as mutations in this PBP are a primary mechanism of resistance to cephalosporins in S. pneumoniae. wikipedia.orgresearchgate.net The unique structure of cefditoren, particularly its C-3 side chain, allows for a favorable interaction with a hydrophobic pocket in PBP 2X, contributing to its potent activity against even penicillin-resistant strains of S. pneumoniae. newmicrobiologica.orgnih.gov Research has shown that the dissociation constant (Kd) of cefditoren for PBP1A is 0.005 ± 0.004 µM, which is lower than that of other cephalosporins like cefcapene, cefixime, and cefdinir. nih.gov For PBP2X, the Kd of cefditoren is 9.70 ± 8.24 µM. nih.gov
Table 1: Affinity of Cefditoren for Penicillin-Binding Proteins (PBPs)
| Bacterial Species | Penicillin-Binding Protein (PBP) | Affinity | Reference |
|---|---|---|---|
| Staphylococcus aureus | PBP 1 | High | researchgate.net |
| PBP 2 | High | researchgate.net | |
| PBP 3 | High | researchgate.net | |
| Streptococcus pneumoniae | PBP 1A | High | researchgate.netnih.gov |
| PBP 2X | High | newmicrobiologica.orgresearchgate.netresearchgate.net | |
| PBP 2B | High | researchgate.net |
Interaction with Enterobacteriaceae PBPs (e.g., Escherichia coli PBP 1A, 1B, 3)
Cefditoren demonstrates a strong affinity for several penicillin-binding proteins in Enterobacteriaceae, such as Escherichia coli. fda.gov Specifically, it targets PBP 3, which is essential for cell division, and also binds effectively to PBP 1A and 1B, both of which are involved in cell elongation. fda.govresearchgate.net This multi-targeted approach contributes to its potent bactericidal activity against E. coli and other members of the Enterobacteriaceae family. newmicrobiologica.org
Interaction with Haemophilus influenzae PBPs (e.g., PBP 4, 5)
In the case of Haemophilus influenzae, another significant respiratory pathogen, cefditoren exhibits a high binding affinity for PBP 4 and PBP 5. fda.gov It also shows a strong interaction with PBP 3A/B. researchgate.net The ability of cefditoren to effectively bind to these specific PBPs, even in strains that have developed resistance to other β-lactam antibiotics, underscores its clinical utility. asm.org
Structural Determinants of Antimicrobial Spectrum and Potency
The chemical structure of cefditoren is key to its broad antimicrobial spectrum and potency. Several functional groups, or moieties, attached to its core cephalosporin (B10832234) structure play distinct roles in its activity against different types of bacteria and in its absorption in the body. wikipedia.org
Role of the Aminothiazole Moiety in Gram-Negative Activity
A significant feature of cefditoren's structure is the aminothiazole group at the C-7 position of the cephem nucleus. wikipedia.orgresearchgate.net This moiety is a common feature in third-generation cephalosporins and is primarily responsible for enhancing the drug's activity against Gram-negative bacteria. frontiersin.orgtaylorandfrancis.com The aminothiazole ring facilitates the penetration of the antibiotic through the outer membrane of Gram-negative bacteria and increases its stability against hydrolysis by many common β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics. researchgate.net
Role of the Methylthiazole Moiety in Gram-Positive Activity
At the C-3 position, cefditoren possesses a methylthiazole moiety. wikipedia.orgresearchgate.net This structural element is credited with enhancing the antibiotic's activity against Gram-positive bacteria. wikipedia.org This feature provides cefditoren with a balanced spectrum of activity, allowing it to be effective against both Gram-positive and Gram-negative pathogens. wikipedia.org Research suggests this side chain may contribute to a different binding interaction with mutated PBPs, helping to overcome some mechanisms of resistance. asm.org
Influence of the Pivoxil Ester on Prodrug Activation
Cefditoren pivoxil is a prodrug, meaning it is administered in an inactive form and must be converted into the active drug, cefditoren, within the body. patsnap.com This conversion is made possible by the pivoxil ester group. researchgate.netwikipedia.org This ester group increases the lipophilicity of the molecule, which enhances its absorption from the gastrointestinal tract following oral administration. researchgate.net Once absorbed, esterases in the intestinal wall hydrolyze the pivoxil ester, releasing the active cefditoren into the bloodstream to exert its antibacterial effect. patsnap.comnih.gov
Interactive Data Tables
Table 1: Cefditoren PBP Binding Affinity
| Bacterial Species | Targeted Penicillin-Binding Proteins (PBPs) |
| Escherichia coli | PBP 1A, PBP 1B, PBP 3 fda.govresearchgate.net |
| Haemophilus influenzae | PBP 3A/B, PBP 4, PBP 5 fda.govresearchgate.net |
Table 2: Structural Moieties and Their Functions
| Structural Moiety | Position | Primary Function |
| Aminothiazole | C-7 | Enhances activity against Gram-negative bacteria wikipedia.orgresearchgate.net |
| Methylthiazole | C-3 | Enhances activity against Gram-positive bacteria wikipedia.org |
| Pivoxil Ester | - | Enhances oral bioavailability through prodrug activation researchgate.netwikipedia.org |
Pharmacological Characterization Preclinical and in Vitro Focus
Pharmacokinetics at the Mechanistic Level
Cefditoren (B193786) pivoxil is a pivaloyloxymethyl ester prodrug designed to improve the oral bioavailability of its active form, cefditoren. nih.govresearchgate.net Its pharmacokinetic journey from ingestion to systemic availability is characterized by a series of critical metabolic and distributional steps.
As a prodrug, cefditoren pivoxil is pharmacologically inactive until it undergoes metabolic activation. nih.govpatsnap.com Following oral administration, the compound is absorbed from the gastrointestinal tract where it is rapidly hydrolyzed by esterases. patsnap.comdrugbank.comnih.gov These enzymes, located in the intestinal mucosa, cleave the pivoxil ester group, releasing the microbiologically active cefditoren into the bloodstream. nih.govpatsnap.comdrugs.com This bioactivation is a crucial first step, converting the parent compound into its therapeutically effective form. patsnap.com The addition of the pivoxil ester moiety is a specific chemical modification intended to enhance the drug's absorption through the gastrointestinal tract. researchgate.net
The hydrolysis of this compound yields two primary products: the active cefditoren molecule and a pivalate (B1233124) (pivalic acid) moiety. drugbank.comdrugs.comfda.gov While cefditoren itself is not significantly metabolized, the liberated pivalate undergoes a specific disposition pathway. drugbank.comdrugs.com More than 70% of the pivalate is absorbed following multiple doses of the prodrug. drugs.comfda.gov This absorbed pivalate is then conjugated with endogenous carnitine to form pivaloylcarnitine. researchgate.net This metabolite is subsequently eliminated from the body almost entirely (>99%) via renal excretion. drugbank.comdrugs.com This process of conjugation and excretion can lead to a measurable reduction in plasma carnitine concentrations. researchgate.net
| Dosing Regimen | Duration | Mean Decrease in Plasma Carnitine | Percentage Decrease | Source |
|---|---|---|---|---|
| 200 mg BID | 10 days | 18.1 ± 7.2 nmol/mL | 39% | drugs.comfda.gov |
| 400 mg BID | 14 days | 33.3 ± 9.7 nmol/mL | 63% | drugs.comfda.gov |
Once in systemic circulation, the active cefditoren exhibits significant binding to plasma proteins. This interaction is a key determinant of its pharmacokinetic and pharmacodynamic profile.
In vitro studies have consistently determined that cefditoren is highly bound to plasma proteins, with an average binding of 88%. drugbank.comwikipedia.orgmims.comfda.govfda.govseq.es This high degree of binding is independent of the drug's concentration within the range of 0.05 to 10 µg/mL. drugbank.comfda.govfda.gov The unbound, or free, fraction of the drug, which is approximately 12%, is generally considered to be the pharmacologically active portion. However, some pharmacodynamic studies suggest that the antibacterial activity observed in the presence of serum proteins is greater than what would be predicted by the unbound fraction alone. researchgate.netnih.gov In subjects with renal impairment, a decrease in creatinine (B1669602) clearance is associated with an increase in the fraction of unbound cefditoren in plasma. fda.gov
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Average Plasma Protein Binding | 88% | In vitro | drugbank.comwikipedia.orgmims.comfda.govfda.govseq.esresearchgate.netwjgnet.comnewmicrobiologica.orgfda.gov |
| Concentration Range for Independent Binding | 0.05 - 10 µg/mL | In vitro | drugbank.comfda.govfda.gov |
| Binding in 75% Human Serum + 25% Broth | 87.1% | In vitro simulation | plos.org |
| Binding to α-1-acid glycoprotein | 3.3% - 8.1% | In vitro | fda.govfda.gov |
The primary protein to which cefditoren binds in the plasma is human serum albumin. fda.govfda.govwjgnet.comfda.gov This interaction is reversible. nih.gov When serum albumin concentrations are reduced, the binding of cefditoren also decreases, leading to a higher unbound fraction. fda.govfda.gov Preclinical research has noted that the rate of cefditoren binding to albumin is similar in mice and humans, a characteristic that supports the extrapolation of certain pharmacodynamic findings from murine models to humans. wjgnet.com In vitro pharmacodynamic models have explored this interaction further, showing that the presence of physiological concentrations of human albumin does not preclude the antibacterial activity of cefditoren against certain pathogens, suggesting a complex interplay between the bound and unbound drug. researchgate.netplos.org
The distribution of cefditoren beyond the plasma into various body tissues is a critical aspect of its ability to act at the site of infection. The mean volume of distribution at a steady state (Vss) for cefditoren is approximately 9.3 L. wikipedia.orgfda.govresearchgate.net Studies have shown that cefditoren penetrates into several tissues, including bronchial mucosa and tonsillar tissue. nih.govwikipedia.orgnewmicrobiologica.org Its penetration into red blood cells is considered negligible. fda.govfda.gov
| Tissue/Fluid | Finding | Source |
|---|---|---|
| Tonsillar Tissue | Concentrations are 10% to 35% of those in serum. | fda.gov |
| Skin Blister Fluid (Suction-induced) | Mean maximal concentration of 1.1 ± 0.42 µg/mL. | fda.govfda.gov |
| Skin Blister Fluid AUC vs. Plasma AUC | Mean blister fluid AUC was 56% of corresponding plasma AUC. | fda.gov |
| Epithelial Lining Fluid (ELF) | Penetration has been demonstrated; total cefditoren AUC in ELF can exceed free cefditoren AUC in plasma. | researchgate.net |
Quantitative Analysis of Plasma Protein Binding
Elimination Pathways and Renal Clearance Mechanisms
Cefditoren is primarily eliminated from the body by the kidneys, with renal clearance accounting for the majority of its removal. wikipedia.orgseq.es The mean terminal elimination half-life of cefditoren is approximately 1.6 hours in healthy young adults. fda.govdrugbank.com The drug is excreted mainly as an unchanged drug in the urine. wikipedia.orgseq.esmims.com
The renal elimination of cefditoren involves both glomerular filtration and tubular secretion. fda.govnih.gov Studies conducted with probenecid, an agent that blocks renal tubular transport, have confirmed the role of tubular secretion in the clearance of cefditoren. fda.govnih.gov Consequently, the renal clearance of cefditoren is reduced in individuals with renal insufficiency. fda.gov In subjects with decreased creatinine clearance, the systemic exposure to cefditoren is greater due to a decrease in its elimination rate. nih.gov
The hydrolysis of the prodrug this compound to the active cefditoren results in the formation of pivalate. fda.gov This pivalate is predominantly eliminated through renal excretion as pivaloylcarnitine. fda.govdrugbank.com
Influence of Food Matrix on Prodrug Absorption Kinetics (General Principles)
The absorption of the prodrug this compound is significantly influenced by the presence of food. When administered in a fasted state, the absolute bioavailability of this compound is estimated to be around 14% to 15-20%. wikipedia.orgseq.esmims.com However, co-administration with food, particularly a high-fat meal, enhances its bioavailability.
Specifically, a high-fat meal has been shown to increase the mean Area Under the Curve (AUC) and the mean peak plasma concentration (Cmax) of cefditoren by approximately 70% and 50%, respectively, compared to administration under fasting conditions. fda.govdrugs.com Even a moderate-fat meal can produce similar increases in AUC and Cmax. fda.govdrugs.comfda.gov The administration with a low-fat meal also results in a modest increase in absolute bioavailability to about 16.1%. fda.govdrugbank.com This food effect is a critical consideration in achieving optimal therapeutic concentrations of the active drug.
Pharmacodynamics: In Vitro and Simulation Studies
Minimum Inhibitory Concentration (MIC) Determinations Across Bacterial Species
The in vitro potency of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Cefditoren has demonstrated potent activity against a wide range of respiratory and skin pathogens.
Extensive in vitro studies have determined the MIC values of cefditoren against various bacterial species. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric. For Streptococcus pneumoniae, cefditoren shows excellent activity, with MIC90 values of 0.5 µg/mL. nih.gov Its activity extends to penicillin-intermediate and penicillin-resistant strains. nih.govdovepress.com Against Haemophilus influenzae and Moraxella catarrhalis, cefditoren is also highly potent, with MIC90 values as low as 0.016-0.03 µg/mL and 0.06-0.5 µg/mL, respectively. nih.gov Cefditoren is also active against methicillin-susceptible Staphylococcus aureus (MSSA). nih.gov However, it is not active against Pseudomonas aeruginosa. wikipedia.orgnih.gov
Table 1: Cefditoren Minimum Inhibitory Concentration (MIC) Data
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.004 - 2 | ≤0.016 | 0.03 |
| Streptococcus pneumoniae (penicillin-intermediate) | - | 0.125 | 0.5 |
| Streptococcus pneumoniae (penicillin-resistant) | - | 0.5 | 1.0 - 2.0 |
| Streptococcus pyogenes | ≤0.004 - 2 | - | 0.06 |
| Haemophilus influenzae | ≥0.063 - 0.25 | ≤0.016 | ≤0.016 - 0.03 |
| Moraxella catarrhalis (β-lactamase-positive) | - | - | 0.25 |
| Staphylococcus aureus (methicillin-susceptible) | 0.25 - >128 | - | 0.5 |
| Klebsiella pneumoniae | - | - | - |
| Escherichia coli | - | - | - |
Note: Data compiled from multiple sources. wikipedia.orgnih.govnih.govnih.govoup.comresearchgate.netoup.com
Bactericidal Activity Assessment (Time-Kill Studies)
Time-kill studies are performed to assess the bactericidal (killing) activity of an antimicrobial agent over time. Cefditoren has demonstrated rapid bactericidal effects against key respiratory pathogens. nih.gov
In time-kill assays, cefditoren was shown to be the only agent among several comparators (including amoxicillin-clavulanate and levofloxacin) to exhibit significant bactericidal activity against both penicillin-susceptible and penicillin-resistant S. pneumoniae, as well as S. pyogenes and M. catarrhalis, within 4 hours. newmicrobiologica.orgtandfonline.com Against 12 pneumococcal strains with varying susceptibilities, cefditoren at twice its MIC resulted in 99% killing after 12 hours and 99.9% killing after 24 hours. nih.govoup.comoup.com For H. influenzae, cefditoren at eight times the MIC was bactericidal against the majority of strains tested. nih.govoup.com Its killing kinetics were found to be superior to other oral cephalosporins, particularly against penicillin-resistant S. pneumoniae. tandfonline.com
Pharmacodynamic Indices: Time Above MIC (T>MIC) Modeling
For beta-lactam antibiotics like cefditoren, the most critical pharmacodynamic parameter correlating with clinical efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC of the target pathogen (%fT>MIC). dovepress.comnewmicrobiologica.org A target of 40-50% of the dosing interval is often associated with bacteriological and clinical cure. newmicrobiologica.org
Monte Carlo simulations have been employed to model the probability of target attainment for cefditoren. dovepress.comasm.org These simulations, using data from pharmacokinetic studies, predict the likelihood of achieving the desired %fT>MIC against pathogens with various MICs. dovepress.comasm.org One study indicated that for a MIC of 0.06 mg/liter, there was an 89.48% probability of achieving an fT>MIC of 33%. nih.gov Another simulation suggested that a 400 mg dose of cefditoren achieves a T>MIC of 40% for S. pneumoniae strains with MICs up to 1 µg/mL, covering approximately 99% of isolates in one study. seq.es For H. influenzae, with its very low MICs, 100% of isolates are covered. seq.es However, for pathogens with higher MICs, the probability of achieving the target %fT>MIC decreases. asm.orgnih.gov
Comparative In Vitro Potency Against Relevant Pathogens
When compared to other oral antimicrobial agents, cefditoren consistently demonstrates high in vitro potency against common respiratory pathogens.
Molecular Epidemiology and Mechanisms of Antimicrobial Resistance
Biochemical Basis of Beta-Lactamase-Mediated Resistance
Beta-lactamases are enzymes that confer resistance to beta-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-atom beta-lactam ring, thereby inactivating the antibiotic molecule. newmicrobiologica.orgwikipedia.org This enzymatic degradation is a predominant mechanism of resistance against cephalosporins. newmicrobiologica.org
Hydrolysis of the Beta-Lactam Ring by Enzyme Classes
Beta-lactamases are broadly categorized into four molecular classes based on their amino acid sequences: A, B, C, and D. researchgate.netnajah.edu
Class A, C, and D: These enzymes utilize a serine residue in their active site to hydrolyze the beta-lactam ring. researchgate.netresearchgate.net Class A includes the widespread TEM and SHV enzymes, as well as extended-spectrum β-lactamases (ESBLs) like CTX-M, which can hydrolyze third-generation cephalosporins. wikipedia.orgresearchgate.net Class C enzymes, often referred to as AmpC cephalosporinases, can be chromosomally or plasmid-encoded and are resistant to many beta-lactamase inhibitors. researchgate.netjscimedcentral.comresearchgate.net Class D beta-lactamases, also known as OXA enzymes, are characterized by their ability to hydrolyze oxacillin. wikipedia.orgjscimedcentral.com
Class B: Known as metallo-beta-lactamases (MBLs), these enzymes require zinc ions as cofactors for their hydrolytic activity. researchgate.netresearchgate.net They possess a broad-spectrum of activity, including the ability to hydrolyze carbapenems. nih.gov
The production of these enzymes can be encoded on either the bacterial chromosome or on mobile genetic elements like plasmids, facilitating their spread among different bacterial species. nih.gov
Cefditoren (B193786) Pivoxil Stability Against Common Beta-Lactamases
Cefditoren exhibits stability against hydrolysis by many common beta-lactamases, a feature attributed to its methoxyimino group. wikipedia.orgnih.govnih.gov This stability is particularly notable against common beta-lactamases such as TEM-1, TEM-2, and ROB-1, which are frequently produced by Haemophilus influenzae. wjgnet.com Its structural design confers a high degree of resistance to inactivation by many plasmid-mediated and chromosomally-mediated beta-lactamases. pediatriconcall.comnih.govnih.govmedchemexpress.commedchemexpress.com
However, the emergence of extended-spectrum β-lactamases (ESBLs) can compromise the activity of cefditoren. wikipedia.org While cefditoren is generally stable against many common beta-lactamases, its efficacy can be reduced in the presence of certain ESBLs and carbapenemases. wikipedia.orgnih.gov
Mechanisms of PBP Alteration and Reduced Binding Affinity
Alterations in the structure of penicillin-binding proteins (PBPs), the primary targets of beta-lactam antibiotics, can lead to reduced binding affinity and consequently, antibiotic resistance. patsnap.com
Mutations in PBP Genes (e.g., S. pneumoniae PBP 2X, H. influenzae ftsI gene)
In Streptococcus pneumoniae, resistance to beta-lactams is often associated with mutations in several PBP genes, with PBP2x, PBP2b, and PBP1a being key determinants. nih.govetflin.com Alterations in the conserved motifs of PBP2x are linked to low-level cephalosporin (B10832234) resistance, while additional mutations in PBP1a can lead to higher levels of resistance. nih.govoup.com Specific amino acid substitutions, such as T338A in PBP2x, have been identified as crucial for conferring resistance. oup.com
In Haemophilus influenzae, resistance to beta-lactams in beta-lactamase-negative strains (BLNAR) is primarily due to mutations in the ftsI gene, which encodes for PBP3. asm.org Key amino acid substitutions at positions such as 377, 385, 389, 517, and 526 in PBP3 have been linked to reduced susceptibility to various beta-lactam agents. asm.orgdrugbank.com The accumulation of multiple mutations in the ftsI gene can lead to higher levels of resistance. drugbank.com
Impact of PBP Modifications on Cefditoren Efficacy In Vitro
Cefditoren demonstrates a high affinity for PBP2X in S. pneumoniae, which contributes to its potent activity against this pathogen, including penicillin-resistant strains. newmicrobiologica.orgwikipedia.orgwjgnet.com The unique methylthiazole group on the C-3 side chain of cefditoren fits into a hydrophobic pocket of PBP2X, enhancing its binding. wjgnet.comresearchgate.net Studies have shown that cefditoren's affinity for PBPs in S. pneumoniae may not be significantly affected by the same mutations that confer resistance to penicillin and other cephalosporins. nih.govdrugbank.comnih.gov
Against H. influenzae, cefditoren exhibits a strong affinity for PBP3. researcher.liferesearchgate.net Research indicates that cefditoren retains significant activity against strains with mutations in the ftsI gene that confer resistance to other beta-lactams like amoxicillin/clavulanate and cefuroxime (B34974). wjgnet.com For instance, the MIC90 of cefditoren against H. influenzae strains with ftsI mutations remains low (≤ 0.06 μg/mL). wjgnet.com The Asp526Lys substitution in PBP3, which increases resistance to other beta-lactams, only leads to a 2.4-fold increase in cefditoren resistance. drugbank.com
Table 1: In Vitro Activity of Cefditoren Against Respiratory Pathogens
| Pathogen | Resistance Mechanism | Cefditoren MIC90 (mg/L) | Comparator MIC90 (mg/L) |
|---|---|---|---|
| S. pneumoniae (penicillin-susceptible) | - | ≤0.03 | - |
| S. pneumoniae (penicillin-intermediate) | PBP mutations | 0.5 | Cefuroxime: 4.0 |
| S. pneumoniae (penicillin-resistant) | PBP mutations | 2.0 | Cefuroxime: 8.0 |
| H. influenzae (β-lactamase negative) | - | ≤0.016 | - |
| H. influenzae (β-lactamase positive) | TEM-1, ROB-1 | ≤0.016 | - |
| H. influenzae (BLNAR) | ftsI mutations | ≤0.06 | Amoxicillin/clavulanate: 4-8, Cefuroxime: 2-16 |
| M. catarrhalis (β-lactamase positive) | Beta-lactamase | 0.5 | Amoxicillin/clavulanate: 0.25-2, Cefuroxime: 2-8 |
Data compiled from multiple sources. wjgnet.comresearchgate.netnih.govoup.com
Efflux Pump and Permeability Barrier Contributions to Resistance
In Gram-negative bacteria, the outer membrane acts as a permeability barrier that can restrict the entry of antibiotics. sipmel.it Resistance can arise from decreased permeability due to alterations in porin channels or the upregulation of efflux pumps that actively transport antibiotics out of the bacterial cell. sipmel.itsrce.hr These mechanisms can contribute to resistance against a wide range of antimicrobial agents, including beta-lactams. srce.hrnih.gov
Efflux pumps are membrane proteins that expel antibiotics from the cell, preventing them from reaching their intracellular targets. srce.hr While some pumps are specific to certain drugs, many are multidrug transporters that contribute to multidrug resistance (MDR). srce.hr In Gram-negative bacteria such as Pseudomonas aeruginosa and members of the Enterobacteriaceae family, efflux systems are a significant component of beta-lactam resistance, often working in conjunction with beta-lactamase production to achieve high-level resistance. sipmel.itnih.govseq.es The upregulation of these pumps, often due to mutations in their regulatory genes, can lead to increased antibiotic resistance. srce.hrfrontiersin.org
Development of Resistance in Laboratory and Preclinical Settings
The emergence of bacterial resistance to antibiotics is a significant concern in clinical practice. Laboratory and preclinical studies provide a crucial environment to understand the potential for resistance development to new antimicrobial agents like cefditoren. These investigations often involve in vitro experiments such as serial passage studies and single-step mutation analysis to determine the propensity and mechanisms of resistance.
In multistep resistance selection studies involving Streptococcus pneumoniae, cefditoren has demonstrated a low potential for selecting for resistant mutants. One study involving 50 serial passages did not result in the selection of resistant mutants to cefditoren, which was a more favorable outcome compared to other antibiotics like cefuroxime and azithromycin (B1666446) that did select for resistant strains. nih.gov
Single-step mutation studies have also been conducted to assess the frequency of spontaneous mutations conferring resistance to cefditoren. In a study with 12 pneumococcal strains, cefditoren showed the lowest frequency of spontaneous mutants at the Minimum Inhibitory Concentration (MIC) for five of the strains, with frequencies ranging from <5.0 × 10⁻¹⁰ to 3.3 × 10⁻⁸. nih.gov
Preclinical dynamic models have been employed to simulate the effect of cefditoren on bacterial populations over time. In a 24-hour in vitro pharmacodynamic model simulating human urine concentrations after a 400 mg oral dose, cefditoren demonstrated bactericidal activity against various Escherichia coli isolates, including those producing TEM-1 penicillinase and certain extended-spectrum beta-lactamases (ESBLs). wjgnet.com However, its effectiveness was dependent on the specific resistance genotype of the bacteria. wjgnet.com
The primary mechanisms for the development of resistance to β-lactam antibiotics, including cefditoren, in laboratory settings are through alterations in penicillin-binding proteins (PBPs) and the production of β-lactamase enzymes. patsnap.com For instance, in Haemophilus influenzae, mutations in the ftsI gene, which encodes for PBP3, are a known mechanism of resistance to β-lactams. medchemexpress.com
**Table 1: In Vitro Development of Resistance to Cefditoren in *Streptococcus pneumoniae***
| Study Type | Bacterial Strain(s) | Key Findings | Reference |
|---|---|---|---|
| Multistep Resistance Selection | 12 S. pneumoniae strains (penicillin-susceptible, -intermediate, and -resistant) | No resistant mutants selected for cefditoren after 50 subcultures. | nih.gov |
| Single-Step Mutation Analysis | 12 S. pneumoniae strains | Lowest frequency of spontaneous mutants at MIC for cefditoren in 5 of 12 strains. | nih.gov |
| In Vitro Pharmacodynamic Model | Penicillin-nonsusceptible S. pneumoniae | Reductions of >99.9% in initial inocula for strains with a cefditoren MIC of 0.25 µg/mL. | medchemexpress.com |
Molecular Strategies for Overcoming Cefditoren Resistance
Overcoming bacterial resistance is a critical area of research. For cefditoren, molecular strategies focus on its inherent structural advantages and potential synergistic combinations to combat resistance mechanisms.
Cefditoren's molecular structure provides a degree of inherent resistance to some common bacterial defense mechanisms. Its aminothiazole group at the C-7 position enhances its activity against Gram-negative bacteria, while the methylthiazole group at the C-3 position improves its efficacy against Gram-positive organisms. nih.gov Furthermore, the methoxyimino group offers stability against many β-lactamase enzymes, which are a primary cause of resistance to β-lactam antibiotics. mahidol.ac.th Cefditoren has shown stability against hydrolysis by common plasmid-mediated β-lactamases such as TEM-1 and ROB-1. nih.gov
A key mechanism of resistance to β-lactams in bacteria like S. pneumoniae and H. influenzae involves alterations in Penicillin-Binding Proteins (PBPs), which reduces the binding affinity of the antibiotic. nih.gov Cefditoren has demonstrated a high affinity for essential PBPs, even in some resistant strains. researchgate.net For example, it exhibits a strong binding affinity to PBP2X in S. pneumoniae, which is often associated with cephalosporin resistance when mutated. nih.govasm.org This high affinity helps it to remain effective against some penicillin-resistant S. pneumoniae (PRSP) and β-lactamase negative ampicillin-resistant (BLNAR) H. influenzae strains. nih.govnih.gov
Research into overcoming established cefditoren resistance explores several avenues:
Combination with β-Lactamase Inhibitors: While cefditoren is stable against many β-lactamases, it can be hydrolyzed by certain extended-spectrum β-lactamases (ESBLs). nih.gov Combining cefditoren with a β-lactamase inhibitor could protect it from degradation by these more potent enzymes, thereby restoring its activity against resistant strains. Although specific combinations with cefditoren are not extensively documented in the provided search results, this is a well-established strategy for other β-lactam antibiotics. nih.gov
Efflux Pump Inhibition: Efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell, leading to reduced intracellular concentrations and consequently, resistance. plos.org The development of efflux pump inhibitors (EPIs) that can be co-administered with antibiotics is a promising strategy to overcome this resistance mechanism. nih.gov While the provided results mention the potential of EPIs, specific studies on their use to overcome cefditoren resistance are not detailed. plos.orggoogle.com
Immunotherapy and Vaccination: Enhancing the host's immune response can work synergistically with antibiotic therapy. Studies in pre-immunized mice have shown that the presence of specific antibodies against S. pneumoniae can enhance the in vivo activity of cefditoren, suggesting that vaccination could be a valuable strategy to overcome infections caused by resistant strains. frontiersin.orgnewmicrobiologica.org The introduction of pneumococcal conjugate vaccines (PCVs) has been shown to reduce the prevalence of antibiotic-resistant serotypes. frontiersin.org
Table 2: Cefditoren MICs against Resistant Phenotypes and Potential Counter-Strategies
| Resistant Phenotype | Organism | Cefditoren MIC Range (µg/mL) | Potential Molecular Strategy | Reference |
|---|---|---|---|---|
| Penicillin-Resistant S. pneumoniae (PRSP) | Streptococcus pneumoniae | 0.5 - 1.0 (MIC90) | High affinity for altered PBPs. | medchemexpress.com |
| β-lactamase negative ampicillin-resistant (BLNAR) | Haemophilus influenzae | ≤ 0.06 (MIC90) | High affinity for altered PBP3. | medchemexpress.comnih.gov |
| ESBL-producing E. coli | Escherichia coli | 16 - 128 | Combination with β-lactamase inhibitors. | nih.gov |
Synthetic Chemistry and Process Development
Historical Overview of Cefditoren (B193786) Pivoxil Synthesis Routes
The synthesis of cefditoren pivoxil has evolved through various reported methods, each with its own set of advantages and challenges. Two primary historical routes have been documented. google.com
One of the earliest and most described synthetic pathways commences with 7-aminocephalosporanic acid (7-ACA). patsnap.com This route involves several key transformations, including the protection of reactive groups, iodination, and a Wittig reaction to construct the cefditoren mother nucleus, 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)vinyl]-3-cephem-4-carboxylic acid (7-ATCA). patsnap.com Subsequent acylation and esterification steps then lead to the final product. google.compatsnap.com
An alternative major synthetic route utilizes 7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE) as the starting material. This pathway also involves a Wittig reaction, followed by deprotection of the amino group, acylation with an activated ester (AE active ester), and a final esterification with iodomethyl pivalate (B1233124). google.com However, this route has been noted for its potential drawbacks, including lower yields and the formation of difficult-to-separate E-isomers during the Wittig reaction. google.com Furthermore, the deprotection step often requires harsh reagents. google.com
Another approach starts with the cefditoren mother nucleus, 7-ATCA, itself. google.com This intermediate is then acylated, often using an AE-active ester, to form cefditoren acid. The acid is subsequently converted to a salt, such as cefditoren sodium, before the final esterification step with iodomethyl pivalate to yield this compound. google.comgoogle.com
Over time, refinements to these processes have aimed to improve yield, purity, and process stability, making the synthesis more suitable for industrial-scale production. patsnap.com
Key Synthetic Intermediates and Precursors
Derivatives of 7-Aminocephalosporanic Acid (7-ACA)
7-Aminocephalosporanic acid (7-ACA) is a foundational building block in the synthesis of many semi-synthetic cephalosporin (B10832234) antibiotics, including this compound. patsnap.comresearchgate.net It provides the core bicyclic β-lactam structure essential for the antibacterial activity of cephalosporins.
In the synthesis of this compound, 7-ACA or its derivatives are often the starting point. patsnap.com For instance, a common derivative used is 7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE). google.com The 7-amino group of 7-ACA is a key site for modification, where the complex side chain that characterizes cefditoren is attached. Additionally, the acetoxymethyl group at the C-3 position is often modified to introduce the vinylthiazole moiety. patsnap.com
The Cefditoren Mother Nucleus (7-ATCA)
A pivotal intermediate in many synthetic routes for this compound is 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)vinyl]-3-cephem-4-carboxylic acid, commonly referred to as the cefditoren mother nucleus or 7-ATCA. google.compatsnap.comscite.ai This molecule contains the characteristic vinylthiazole side chain at the C-3 position of the cephalosporin core.
The synthesis of 7-ATCA itself is a significant undertaking. One common method involves a Wittig reaction between a phosphonium (B103445) salt derived from a 7-ACA derivative and 4-methylthiazole-5-carboxaldehyde. newdrugapprovals.org The stereochemistry of the resulting double bond is crucial, with the (Z)-isomer being the desired configuration for cefditoren. google.com
Once formed, 7-ATCA serves as the immediate precursor for the introduction of the C-7 side chain and the final esterification at the C-4 carboxyl group. google.compatsnap.com
Role of Iodomethyl Pivalate in Esterification
The "pivoxil" in this compound refers to the pivaloyloxymethyl ester group attached to the C-4 carboxyl group of the cephalosporin nucleus. This ester is introduced to enhance the oral bioavailability of the drug. The key reagent used to install this group is iodomethyl pivalate. google.comnewdrugapprovals.org
The esterification reaction typically involves reacting a salt of cefditoren acid (such as cefditoren sodium) with iodomethyl pivalate. google.comgoogle.com This reaction is often carried out in the presence of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate the reaction between the aqueous and organic phases. google.com
The conditions for this esterification, including temperature and solvent, are carefully controlled to maximize yield and minimize the formation of impurities.
Application of Activated Esters (e.g., AE-activated ester)
The introduction of the complex side chain at the C-7 amino group of the cephalosporin nucleus is a critical step in the synthesis of cefditoren. This is often achieved through an acylation reaction using an activated ester. google.com A commonly employed activated ester is 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate, often referred to as an "AE-active ester". google.compatsnap.com
The use of an activated ester facilitates the formation of the amide bond between the C-7 amino group of 7-ATCA and the desired side chain. patsnap.com This reaction is typically carried out under controlled temperature and pH conditions. patsnap.com While effective, the use of AE-active esters can sometimes lead to the formation of the toxic byproduct 2-mercaptobenzothiazole, prompting the exploration of alternative acylating agents in some synthetic routes. google.com
Detailed Analysis of Chemical Reactions and Reaction Conditions
The synthesis of this compound is a cascade of carefully orchestrated chemical reactions, each with its own specific set of conditions to ensure high yield and purity.
A key reaction in many synthetic pathways is the Wittig reaction , which is used to form the C-3 vinylthiazole side chain. google.com This reaction typically involves reacting a phosphonium salt derived from a 7-ACA derivative with 4-methylthiazole-5-carboxaldehyde. newdrugapprovals.org The reaction is often carried out in a solvent like dichloromethane (B109758). One of the challenges with the Wittig reaction is controlling the stereoselectivity to favor the desired (Z)-isomer over the (E)-isomer. google.com
The acylation of the C-7 amino group is another crucial step. This is frequently accomplished by reacting 7-ATCA with an AE-active ester in a solvent such as dichloromethane. patsnap.com The reaction is often carried out at low temperatures (0-5°C) and may involve the use of a base like triethylamine (B128534). patsnap.com
Finally, the esterification of the C-4 carboxylic acid is carried out using iodomethyl pivalate. newdrugapprovals.org This reaction is often performed on the sodium salt of cefditoren in a biphasic system with a phase transfer catalyst like tetrabutylammonium bromide. google.com The temperature is typically controlled between 0 and 25°C. google.com
| Reaction Stage | Key Reagents | Solvent(s) | Typical Temperature | Catalyst/Additive |
| Wittig Reaction | Phosphonium salt of 7-ACA derivative, 4-methylthiazole-5-carboxaldehyde | Dichloromethane | Not specified | Sodium bicarbonate |
| Acylation | 7-ATCA, AE-active ester | Dichloromethane | 0-15°C | Triethylamine, 4-dimethylaminopyridine |
| Esterification | Cefditoren sodium, Iodomethyl pivalate | Dichloromethane/Water | 0-25°C | Tetrabutylammonium bromide |
The purification of intermediates and the final product often involves crystallization techniques. For example, after esterification, the crude this compound can be crystallized from a solvent system like acetone-isopropyl ether.
Acylation of the C-7 Amino Group
A crucial step in the synthesis is the acylation of the 7-amino group of the cephalosporin core with the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl side chain. This side chain is largely responsible for the drug's potent activity against Gram-negative bacteria. researchgate.netnih.gov The reaction involves coupling the 7-amino-3-[2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA) intermediate with an activated form of the side-chain acid. google.comresearchgate.net
The process often involves:
Activation of the side-chain acid: The (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid is converted into a more reactive derivative, such as an acid chloride or an active ester (AE-active ester), to facilitate the amide bond formation. google.com
Coupling Reaction: The activated side chain is then reacted with the 7-ATCA intermediate. This condensation reaction is typically carried out in the presence of a base and a suitable solvent system. google.com For instance, one method describes the condensation of 7-ATCA with AE active ester in a mixed solvent of tetrahydrofuran (B95107) and water, using triethylamine as the base. google.com
Esterification at the C-2 Carboxyl Group
To enhance oral bioavailability, the carboxylic acid at the C-2 position of the cefditoren molecule is esterified to form a pivaloyloxymethyl (pivoxil) ester. researchgate.netgoogle.com.na This ester moiety increases the lipophilicity of the drug, allowing for better absorption through the intestinal mucosa. researchgate.net The active cefditoren is then released by the action of esterases in the body. drugs.com
The esterification is typically performed as one of the final steps in the synthesis. google.com A common method involves reacting the cefditoren acid with iodomethyl pivalate. google.comchemicalbook.com This reaction is often facilitated by a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a suitable solvent like N-methylpyrrolidone (NMP). The use of an acid adsorbent like pyridine (B92270) helps to control the pH and drive the reaction to completion. google.com High yields of over 90% have been reported for this step.
Stereochemical Considerations in Synthesis
The biological activity of this compound is highly dependent on its specific stereochemistry. Two key stereochemical features must be controlled during synthesis:
The (Z)-isomer at the C-3 vinyl group: The cis or (Z)-configuration of the vinyl group at the C-3 position is essential for the drug's antibacterial properties. epo.org The Wittig reaction, used to form this vinyl group by reacting a cephalosporin-derived phosphonium ylide with 4-methyl-5-thiazolaldehyde, must be controlled to favor the formation of the Z-isomer over the less active E-isomer. scientific.netgoogle.com
The (Z)-isomer of the C-7 side chain: The methoxyimino group on the C-7 acyl side chain must also be in the (Z)-configuration (also referred to as the syn-isomer) for optimal activity. google.com.naepo.org
Processes have been developed to selectively prepare the desired Z-isomer, often avoiding the need for extensive purification to remove the unwanted E-isomer. researchgate.netgoogle.com
Optimization of Reaction Parameters (e.g., temperature, solvents, catalysts)
Optimizing reaction parameters is critical for achieving high yield, purity, and cost-effectiveness in the synthesis of this compound.
| Reaction Step | Parameter | Optimized Conditions & Rationale |
| Wittig Reaction | Temperature & Solvents | Performing the reaction at low temperatures, such as -20°C to 0°C, in a mixed solvent system like dichloromethane and water, improves the selectivity for the desired Z-isomer. google.com |
| Acylation | Temperature | Maintaining low temperatures (below 0°C) during the acylation step helps to minimize the formation of the E-isomer of the methoxyimino group. |
| Esterification | Catalyst & Solvent | The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF) has been shown to be effective, leading to high yields (89-96%). caymanchem.com |
| Esterification | Temperature & pH | Conducting the reaction at low temperatures (e.g., -10°C) and maintaining a controlled pH (7.5–8.5) with a base like pyridine are crucial for maximizing yield and minimizing side reactions. |
| Crystallization | Solvents | A solvent-antisolvent technique using a combination of acetone (B3395972) and isopropyl ether (e.g., in a 1:4 volume ratio) is employed for the final crystallization to obtain a product with high purity. chemicalbook.com |
Challenges and Advances in Scalable Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale presents significant challenges related to purity control, yield, and process efficiency.
Control of Isomer Formation and Purity
A major challenge in the large-scale production of this compound is controlling the formation of various isomers and process-related impurities. google.com
E-isomer: The formation of the inactive E-isomer at the C-3 vinyl position is a primary concern. Some older processes could generate more than 20% of this unwanted isomer, requiring difficult purification steps like column chromatography. google.comgoogle.comgoogle.com Modern selective processes aim to form less than 2% of the E-isomer directly in the reaction. google.com
Δ²-isomer: Isomerization of the double bond in the cephem ring from the active Δ³ position to the inactive Δ² position is a common degradation pathway for cephalosporins, particularly when the carboxyl group is esterified. researchgate.netnih.gov Controlling the pH during the workup, for instance by adjusting it to 3.5, can help mitigate the formation of this impurity.
Other Impurities: Other potential impurities include dimers and residual solvents. google.com The development of highly pure this compound, with purities exceeding 99%, has been a key focus of process improvement. google.comgoogle.com
The table below summarizes some key impurities and their typical levels in a highly purified amorphous product. google.com
| Impurity | Typical Percentage (HPLC) |
| E-isomer | 0.10% |
| Δ²-isomer | 0.08% |
| Dimer-1252 | 0.46% |
| Ceftamet pivoxil | 0.31% |
Yield Optimization and Process Efficiency
Key areas of improvement include:
Enzymatic Hydrolysis: Some synthetic routes employ penicillin acylase for the deprotection of the C-7 amino group under mild, environmentally friendly conditions, which can be preferable to purely chemical methods. researchgate.netscientific.net
Process Streamlining: Reducing the number of steps and avoiding cumbersome purification techniques like chromatography are crucial for scalability. google.comgoogle.com For example, developing a Wittig reaction with high Z-selectivity eliminates a difficult isomer separation step. google.com
Addressing Environmental and Safety Aspects in Industrial Synthesis
The industrial synthesis of this compound, a third-generation cephalosporin antibiotic, necessitates a stringent focus on environmental and safety protocols. The manufacturing processes for cephalosporins are recognized for their potential environmental and health risks, primarily due to the sensitizing nature of the compounds and the hazardous materials used in their synthesis. nih.gov Consequently, regulatory bodies and manufacturers implement comprehensive strategies to mitigate these risks, encompassing facility design, waste management, and process optimization.
Environmental Considerations and Waste Management
The production of cephalosporins like this compound involves complex chemical reactions that can generate significant waste streams. These effluents may contain residual active pharmaceutical ingredients (APIs), solvents, and other chemical by-products. The discharge of untreated or inadequately treated antibiotic residues into the environment is a major concern, as it can contribute to the development of antibiotic resistance. ascelibrary.com
To address this, pharmaceutical manufacturing facilities are increasingly adopting a zero-liquid discharge (ZLD) approach. environmentclearance.nic.in This involves treating all liquid waste to a high standard, allowing for the recovery and reuse of water within the facility. environmentclearance.nic.in Effluent treatment plants (ETPs) are a critical component of waste management, where both high and low total dissolved solids (HTDS/LTDS) wastewater are analyzed and treated before discharge or reuse. environmentclearance.nic.in
Modern synthetic routes for this compound are being designed with environmental impact in mind. For instance, the use of recyclable solvents and catalysts is a key focus. Solvents like N-Methylpyrrolidone (NMP) and acetonitrile (B52724), while effective, require careful management. Recovery of materials such as N,O-bis(trimethylsilyl)acetamide (BSA) and trimethylsilyl (B98337) iodide (TMSI) via distillation helps minimize environmental discharge. Furthermore, efforts are being made to replace toxic reagents. For example, some newer methods avoid the use of toxic compounds like 2-mercaptobenzothiazole. google.com The use of single solvents like dichloromethane in certain synthesis steps simplifies recovery and reuse, reducing production costs and environmental expenditure. google.com
Dust control is another significant environmental consideration, especially in areas where powder handling occurs. ascelibrary.com Dust collection systems are employed to capture airborne particles, which are then liquefied and treated to degrade any remaining API before disposal. ascelibrary.com
Process Safety and Hazard Control
The synthesis of this compound involves several hazardous chemicals and reactions that demand strict safety measures. Safety Data Sheets (SDS) for this compound and its intermediates highlight potential hazards, including skin and eye irritation. medchemexpress.comlgcstandards.com
Regulatory guidelines, such as those from the South African Health Products Regulatory Authority (SAHPRA), mandate that cephalosporin products be manufactured in separate, dedicated, and self-contained areas. sahpra.org.zasahpra.org.za This includes separate air handling facilities to prevent cross-contamination with other non-cephalosporin products. sahpra.org.zasahpra.org.za These dedicated facilities are designed with negative pressure differentials to ensure that no contaminated air escapes into the surrounding environment. sahpra.org.zasahpra.org.za
Emergency preparedness is crucial. Facilities are equipped with eye-wash stations, and procedures are in place for handling accidental exposure, such as rinsing with plenty of water in case of skin or eye contact. medchemexpress.comlgcstandards.com Fire safety measures are also critical, with recommendations for using water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. capotchem.cn
Green Chemistry Approaches
The pharmaceutical industry is increasingly embracing the principles of green chemistry to make the synthesis of drugs like this compound more sustainable. This involves designing processes that reduce or eliminate the use and generation of hazardous substances.
Key areas of focus in the green synthesis of this compound intermediates include:
Catalyst Selection: The use of reusable catalysts, such as silica-supported tungstosilisic acid or Pd/BaSO4, offers a more environmentally friendly alternative to traditional stoichiometric reagents. researchgate.netmdpi.com
Solvent-Free Reactions: Some synthetic steps are being developed under solvent-free conditions, which significantly reduces waste and environmental impact. researchgate.net
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. google.com
Alternative Reagents: Research is ongoing to replace hazardous reagents. For example, some methods aim to avoid the use of toxic triphenylphosphine (B44618), which is difficult to dispose of and increases costs. patsnap.com
By integrating these environmental and safety considerations into the industrial synthesis of this compound, manufacturers can ensure the protection of their workers, the surrounding community, and the environment, while producing a vital medication.
Advanced Analytical Methodologies for Cefditoren Pivoxil Research
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic methods are central to the analytical chemistry of cefditoren (B193786) pivoxil, offering high-resolution separation of the drug from other components.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering increased speed, sensitivity, and resolution. japsonline.comdntb.gov.ua This technique utilizes columns with smaller particle sizes (less than 2 µm), which allows for faster separations without compromising efficiency. dntb.gov.ua
A UPLC method was developed for determining the purity of cefditoren pivoxil in the active pharmaceutical ingredient (API). japsonline.com This method employed a Kromacil C18 column (50×2.1mm, 3.5µ) with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (pH 6.7) at a flow rate of 0.25 ml/min. japsonline.comresearchgate.net The validation of this method included studies on linearity, precision, and robustness. japsonline.com Linearity was established in the range of 80 µg/ml to 120 µg/ml. japsonline.com Forced degradation studies indicated that the drug degraded under acidic, alkaline, and peroxide conditions. japsonline.comresearchgate.net Furthermore, solution stability tests showed that this compound was stable at 5°C but not for more than two hours at 25°C. japsonline.com The UPLC method proved to be simple, precise, and robust, making it suitable for purity testing of the API. japsonline.com
The primary advantages of UPLC over HPLC include significantly shorter run times and reduced solvent consumption, leading to more cost-effective and environmentally friendly analyses. dntb.gov.uaorientjchem.org
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation and identification of substances. nih.gov While HPLC is often the method of choice for quantitative analysis, TLC serves as a valuable tool for preliminary screening, purity checks, and identification. researchgate.netnih.gov
For beta-lactam antibiotics like cefditoren, TLC can be used to separate and identify compounds from complex mixtures. nih.gov The process typically involves using a stationary phase, such as silica (B1680970) gel GF254, and a suitable mobile phase. nih.govmdpi.com Detection can be achieved under UV light (254 nm or 366 nm) or by using colorimetric reactions with reagents like ninhydrin (B49086) or iodine vapor to enhance sensitivity. nih.gov
In the context of this compound, TLC has been employed as a stability-indicating technique to separate the drug from its acid degradation products. researchgate.netakjournals.com A TLC-densitometric method has been validated for this purpose, offering a reliable approach for qualitative and quantitative analysis in the presence of degradants. researchgate.net This highlights the utility of TLC in stability studies and quality control of pharmaceutical formulations. mdpi.com
Spectrophotometric Approaches
Spectrophotometric methods provide a simple, rapid, and economical alternative for the quantification of this compound, particularly in quality control settings.
UV-Visible Spectrophotometry for Assay Development
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of drugs. Several methods based on this principle have been developed for this compound.
One straightforward approach involves measuring the absorbance of the drug in a suitable solvent. For instance, a simple UV method involves dissolving this compound in 0.1 N hydrochloric acid (HCl) and measuring the absorbance at its maximum wavelength (λmax) of 233 nm. ajrconline.org This method has been shown to obey Beer's law in the concentration range of 1 to 5 µg/mL.
Other methods rely on the formation of colored chromogens through chemical reactions. These visible spectrophotometric methods often involve diazotization and coupling reactions. The primary aromatic amino group in the this compound structure can be diazotized with nitrous acid (generated from sodium nitrite (B80452) and HCl) and then coupled with various reagents to produce a colored product. ajrconline.orghakon-art.com
Examples of such coupling reagents include:
1-naphthol (B170400): Forms a red-colored chromogen with a λmax at 500 nm. sphinxsai.com
Folin-Ciocalteu phenol's reagent: Under alkaline conditions, it forms a blue-colored chromogen with a λmax at 760 nm. sphinxsai.com
Phloroglucinol and Resorcinol: These reagents produce orange-yellow colored chromogens with λmax at 462 nm and 455 nm, respectively. ajrconline.org
1,10-phenanthroline (B135089): In the presence of ferric chloride, this compound reduces the ferric ions to ferrous ions, which then form a blood-red complex with 1,10-phenanthroline, exhibiting a λmax at 510 nm. hakon-art.com
Potassium ferricyanide (B76249): With ferric chloride, it forms a bluish-green colored chromogen with a λmax at 716 nm. rjptonline.org
β-naphthol and diphenyl amine: These produce deep purple and pink colored chromogens with λmax at 542 nm and 506 nm, respectively. ajrconline.org
These colorimetric methods have been validated and are demonstrated to be simple, sensitive, and accurate for the estimation of this compound in bulk and pharmaceutical formulations. ajrconline.orghakon-art.comsphinxsai.comrjptonline.org
Table 2: UV-Visible Spectrophotometric Methods for this compound Assay
| Method Type | Reagent(s) | Wavelength (λmax) | Color of Chromogen | Linearity Range |
|---|---|---|---|---|
| UV Spectrophotometry | 0.1 N HCl ajrconline.org | 233 nm ajrconline.org | Colorless | 1-5 µg/mL |
| Visible Spectrophotometry | Nitrous Acid, 1-naphthol sphinxsai.com | 500 nm sphinxsai.com | Red sphinxsai.com | N/A |
| Visible Spectrophotometry | Folin-Ciocalteu reagent sphinxsai.com | 760 nm sphinxsai.com | Blue sphinxsai.com | N/A |
| Visible Spectrophotometry | Nitrous Acid, Phloroglucinol ajrconline.org | 462 nm ajrconline.org | Orange-Yellow ajrconline.org | 20-80 µg/mL ajrconline.org |
| Visible Spectrophotometry | Nitrous Acid, Resorcinol ajrconline.org | 455 nm ajrconline.org | Orange ajrconline.org | 10-50 µg/mL ajrconline.org |
| Visible Spectrophotometry | Ferric chloride, 1,10-phenanthroline hakon-art.com | 510 nm hakon-art.com | Blood Red hakon-art.com | 5-50 µg/mL hakon-art.com |
| Visible Spectrophotometry | Ferric chloride, Potassium ferricyanide rjptonline.org | 716 nm rjptonline.org | Bluish-Green rjptonline.org | 100-600 µg/mL rjptonline.org |
| Visible Spectrophotometry | Nitrous Acid, β-naphthol ajrconline.org | 542 nm ajrconline.org | Deep Purple ajrconline.org | 20-60 µg/mL ajrconline.org |
| Visible Spectrophotometry | Nitrous Acid, Diphenyl amine ajrconline.org | 506 nm ajrconline.org | Pink ajrconline.org | 10-50 µg/mL ajrconline.org |
Derivative Spectrophotometry for Complex Matrices
Derivative spectrophotometry is a powerful technique that enhances the resolution of overlapping spectra, making it particularly useful for the analysis of drugs in complex matrices where excipients or degradation products might interfere with direct measurements. researchgate.net By calculating the first or higher-order derivatives of the absorbance spectrum, sharp peaks can be obtained, allowing for more precise quantification.
For this compound, first and second-order derivative spectrophotometric methods have been developed. researchgate.net These methods involve measuring the derivative response at specific zero-crossing points of the interfering substances. They have been successfully applied to tablet formulations, demonstrating good linearity, accuracy, and precision. researchgate.net Another study developed first derivative and first derivative of ratio spectra methods for the determination of this compound in the presence of its acid degradation products, highlighting its application as a stability-indicating technique. researchgate.netakjournals.com This approach offers a significant advantage over zero-order spectrophotometry by minimizing background interference and improving specificity. researchgate.net
Colorimetric Methods and Charge Transfer Complex Formation
Colorimetric methods, based on the formation of colored charge-transfer (CT) complexes, offer a simple and cost-effective approach for the determination of this compound. akjournals.comresearchgate.net These methods rely on the reaction of this compound, an electron donor, with various π-acceptors to produce intensely colored complexes that can be quantified spectrophotometrically. akjournals.comfue.edu.eg
Two common π-acceptors used for this purpose are p-chloranilic acid (p-CA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). akjournals.comakjournals.com The formation of the CT complex is influenced by several factors, including the type of solvent, reagent concentration, and reaction time, which must be optimized to achieve maximum color intensity and stability. akjournals.comfue.edu.eg
In one study, the reaction of this compound with p-CA in acetonitrile produced a complex with a maximum absorbance at 530 nm, while the complex with DDQ showed maximum absorbance at 457 nm. akjournals.com The stoichiometry of these reactions was determined to be 1:1 for both p-CA and DDQ. akjournals.com These methods have been successfully applied for the quantification of this compound in bulk and pharmaceutical preparations. akjournals.comresearchgate.net
Table 1: Characteristics of Colorimetric Methods for this compound Analysis
| Parameter | This compound with p-CA | This compound with DDQ |
|---|---|---|
| π-acceptor | p-chloranilic acid (p-CA) | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Solvent | Acetonitrile | Acetonitrile |
| λmax (nm) | 530 | 457 |
| Linearity Range (µg/mL) | 50.00–225.00 | 75.00–250.00 |
| Mean Recovery ± SD (%) | 99.52 ± 1.41 | 100.08 ± 0.50 |
Data sourced from a study on validated methods for this compound determination. akjournals.com
Degradation Product Characterization and Stability Studies
The stability of a drug substance is a critical quality attribute. Degradation studies are performed to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Forced degradation studies involve subjecting the drug to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, as recommended by the International Conference on Harmonisation (ICH) guidelines. nih.govrjptonline.org Research indicates that this compound is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions, while it exhibits stability against thermal and photolytic stress. nih.govresearchgate.netnih.gov
Table 2: Summary of this compound Degradation under Stress Conditions
| Stress Condition | Observation |
|---|---|
| Acidic (e.g., 0.1 M HCl) | Susceptible to degradation, though relatively resistant compared to alkaline conditions. nih.gove-journals.innih.gov |
| Alkaline (e.g., 0.01 M NaOH) | Highly sensitive, can lead to complete degradation. nih.gove-journals.innih.gov |
| Oxidative (e.g., H₂O₂) | Sensitive to degradation. e-journals.innih.govresearchgate.net |
| Thermal | Generally stable. nih.govresearchgate.netnih.gov |
| Photolytic (UV radiation) | Generally stable. nih.govresearchgate.netnih.gov |
The characterization of degradation products is crucial for understanding the degradation pathways and ensuring the safety of the drug product. Liquid chromatography-mass spectrometry/time of flight (LC-MS/TOF) is a powerful technique used for the identification and structural elucidation of these degradants. nih.govresearchgate.netnih.gov
In studies on this compound, LC-MS/TOF has been employed to analyze the degradants formed under various stress conditions. nih.govnih.gov Under hydrolytic stress (acidic, basic, and neutral), two primary degradation products, often referred to as DP-I and DP-II, have been identified. nih.gov The fragmentation patterns of the parent drug and its degradants are analyzed to propose their chemical structures. nih.govresearchgate.net For instance, one of the degradation products was identified to have a molecular ion peak at m/z 549, corresponding to the molecular formula C22N5S3O6H23. akjournals.com Another study identified degradation products with molecular formulae of C₁₉H₂₀N₆O₅S₃ and C₂₀H₂₂N₆O₆S₃.
The major fragments of this compound itself have been identified at m/z values of 591.109, 507.0468, 491.0615, 461.0429, 447.0714, 350.0660, 282.0474, and 240.0702, which helps in elucidating the structures of its degradation products. nih.govresearchgate.net
Identification and Structural Elucidation of Degradants (e.g., LC-MS/TOF)
Method Validation Parameters in Research Settings
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In research settings, key validation parameters include linearity and calibration range.
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For this compound, various analytical methods have demonstrated linearity over different concentration ranges. For instance, an RP-HPLC method showed linearity in the concentration range of 1.0–250 µg/mL with a high correlation coefficient (R² = 0.999). nih.govresearchgate.net Another RP-HPLC method was linear over a range of 20–120 µg/ml. rjptonline.org A UPLC method established a linear range between 80 µg/ml and 120 µg/ml. japsonline.com The linearity of colorimetric methods has also been established, with ranges of 50.00–225.00 µg/mL for the p-CA method and 75.00–250.00 µg/mL for the DDQ method. akjournals.com
Table 3: Examples of Linearity and Calibration Ranges for this compound Analysis
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
|---|---|---|
| RP-HPLC | 1.0–250 | 0.999 |
| RP-HPLC | 40 - 360 | 0.9999 |
| RP-HPLC | 0.1–200 | 0.9994 |
| UPLC | 80–120 | 0.99 |
| Colorimetric (p-CA) | 50.00–225.00 | - |
| Colorimetric (DDQ) | 75.00–250.00 | - |
This table compiles data from several research articles to illustrate the validated linear ranges for different analytical techniques. akjournals.come-journals.innih.govjapsonline.com
Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (% RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies.
Several studies have demonstrated the high precision and accuracy of analytical methods for this compound. In one study using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, the % RSD for precision was found to be less than 2.0%, indicating a high degree of precision. nih.gov The accuracy of this method was determined by recovery experiments at three different concentration levels (36, 40, and 44 μg/mL), with results showing good recovery. nih.gov Another RP-HPLC method showed a mean recovery of 98.77-101.29%, confirming its accuracy.
The table below summarizes the precision and accuracy findings from various studies.
| Method | Precision (% RSD) | Accuracy (% Recovery) | Reference |
| RP-HPLC | < 2.0 | - | nih.gov |
| RP-HPLC | - | 98.77 - 101.29 | |
| UPLC | System: 0.26, Method: 1.10 | - | japsonline.com |
| RP-HPLC | < 1.0 | 99.21 | researchgate.net |
| HPLC (QbD) | Intra-day: 0.11, Inter-day: 0.44 | 100.4 ± 0.28 | sciforschenonline.org |
| Spectrophotometric | - | 99.19 - 100.62 | akjournals.com |
Robustness and Ruggedness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days.
The robustness of an RP-HPLC method for this compound was established by introducing small changes in wavelength (216 and 220 nm), the percentage of acetonitrile in the mobile phase (48% and 52%), and flow rate (1.1 and 1.3 mL/min). nih.gov The results showed that the % RSD was less than 2.0%, indicating the method's robustness. nih.gov Another study on a UPLC method evaluated robustness by varying the flow rate, mobile phase ratio, and column oven temperature. japsonline.com The % RSD for these variations were all within the specified limits (NMT 2.0%), confirming the method's robustness. japsonline.com For instance, the %RSD for a decrease and increase in flow rate were 0.85 and 0.52 respectively. japsonline.com
Ruggedness was evaluated for an RP-HPLC method by performing the analysis on different systems and with different columns. The relative standard deviation was found to be 0.23%, which is within the acceptance criteria of not more than 2%.
The table below presents data on the robustness of a UPLC method for this compound.
| Parameter Varied | Variation | % RSD | Reference |
| Flow Rate | Decrease | 0.85 | japsonline.com |
| Increase | 0.52 | japsonline.com | |
| Mobile Phase Ratio | 75:25 | 0.45 | japsonline.com |
| 85:15 | 0.27 | japsonline.com | |
| Column Oven Temperature | Decrease | 0.72 | japsonline.com |
| Increase | 0.50 | japsonline.com |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
The table below summarizes the LOD and LOQ values for this compound from different analytical methods.
| Method | LOD (μg/mL) | LOQ (μg/mL) | Reference |
| RP-HPLC | 0.2093 | 0.6351 | nih.gov |
| Liquid Chromatography | 0.0241 | 0.0792 | e-journals.in |
| HPLC (QbD) | 5.31 | 16.10 | sciforschenonline.org |
Future Directions and Emerging Research Avenues
Novel Synthetic Approaches and Green Chemistry Principles
The traditional synthesis of cefditoren (B193786) pivoxil has often involved methods with environmental drawbacks and moderate yields. For instance, the Wittig reaction, a common step, can be slow and produce difficult-to-separate isomers, potentially impacting the final product's purity and safety. google.com Another approach using phosphorus ylides and aldehydes, while having simple reactions, utilizes toxic triphenylphosphine (B44618) and results in low yields and significant solid waste. patsnap.com
Current research is actively seeking more efficient and environmentally friendly synthetic routes. One promising approach involves using 7-aminocephalosporanic acid (7-ACA) as a starting material. google.com This method can involve silanization protection, iodination, and a Wittig reaction catalyzed by an ionic liquid to prevent the formation of the undesirable E-isomer. google.com Furthermore, replacing the AE active ester with ethyl aminothiazolime and using trimethylaluminum (B3029685) as a catalyst enhances reaction activity. google.com Another innovative "one-pot" method simplifies the process by not requiring the separation of intermediate steps, which saves costs and reduces by-products. nih.gov
Green chemistry principles are also being applied to the synthesis of key intermediates. For example, a more eco-friendly preparation of 4-methyl-5-formylthiazole, a crucial intermediate for cefditoren pivoxil, has been developed using Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. mdpi.comresearchgate.net This method is noted for its high yield and suitability for industrial production. mdpi.com Researchers are also exploring enzymatic hydrolysis of the C-7 protection group under mild conditions, further reducing the environmental impact. researchgate.net
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Traditional Wittig Reaction | Uses 7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE). google.com | Established method. | Low yield, slow reaction, poor selectivity, E-isomer byproducts. google.com |
| Phosphorus Ylides | Reaction of phosphorus ylides and aldehydes. patsnap.com | Simple reactions. patsnap.com | Use of toxic triphenylphosphine, low yield, solid waste generation. patsnap.com |
| 7-ACA Based Synthesis | Starts with 7-ACA, involves silanization, iodination, and catalyzed Wittig reaction. google.com | High product purity and yield, stable process, avoids E-isomer formation. google.com | Multi-step process. |
| "One-Pot" Method | Intermediate steps are not separated. nih.gov | Simple operation, cost-effective, high yield, fewer by-products. nih.gov | Requires careful control of reaction conditions. |
| Green Intermediate Synthesis | Pd/BaSO4 catalyzed hydrogenation for 4-methyl-5-formylthiazole. mdpi.com | High yield, eco-friendly, suitable for industrial production. mdpi.com | Specific to intermediate synthesis. |
Structural Modification for Enhanced PBP Affinity and Resistance Circumvention
Cefditoren's antibacterial activity stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). patsnap.compediatriconcall.com Its high affinity for PBPs, particularly PBP 2X in Streptococcus pneumoniae, is a key factor in its potent antimicrobial activity, even against some penicillin-resistant strains. researchgate.netwikipedia.org However, alterations in PBPs are a common mechanism of bacterial resistance, reducing the drug's binding affinity. patsnap.comnih.gov
Future research is focused on structurally modifying cefditoren to enhance its affinity for PBPs and circumvent these resistance mechanisms. The unique structure of cefditoren's C-3 side chain has been shown to interact with an additional hydrophobic pocket in PBP 2X, a feature that contributes to its high activity. nih.gov Further modifications to this side chain could potentially increase this interaction and overcome resistance.
The C-7 side chain is also a critical determinant of activity against Gram-negative bacteria. nih.gov The 2-alkyloxyimino-2-(2-aminothiazol-4-yl)-acetamido moiety at this position is crucial, and its interaction with the PBP active site can be stabilized by hydrogen bonds and hydrophobic interactions. nih.gov Research into novel substitutions at this position could lead to derivatives with an even broader spectrum of activity or enhanced potency against resistant strains. For instance, some cephalosporins have modifications that enhance activity against Pseudomonas aeruginosa, although this can sometimes reduce activity against staphylococci. oncohemakey.com
Studies have shown that cefditoren exhibits a strong affinity for PBP1A and PBP3A/B of Haemophilus influenzae, which may contribute to its effectiveness and low potential for inducing resistance. researchgate.net Understanding the precise molecular interactions between cefditoren and various PBPs from different bacterial species will guide the rational design of new derivatives. researchgate.net
Advanced Pharmacokinetic/Pharmacodynamic Modeling Beyond Standard Approaches
Standard pharmacokinetic (PK) and pharmacodynamic (PD) models have been instrumental in understanding the behavior of cefditoren. This compound is a prodrug that is hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren. drugs.com The time that free drug concentrations remain above the minimum inhibitory concentration (MIC) is a key predictor of efficacy. newmicrobiologica.org
However, researchers are now moving beyond standard models to more advanced approaches like population pharmacokinetic (PopPK) modeling and Monte Carlo simulations. researchgate.netantibiotics.or.jpantibiotics.or.jp These methods allow for the analysis of data from diverse patient populations, including pediatric patients and those with renal impairment, to better understand inter-individual variability. antibiotics.or.jpantibiotics.or.jp
PopPK analyses have identified significant covariates affecting cefditoren's pharmacokinetics, such as age, creatinine (B1669602) clearance, and body weight. antibiotics.or.jp For example, the absorption rate constant (ka) was found to decrease with age, while clearance (CL/F) increased with creatinine clearance. antibiotics.or.jp Such models can be used to simulate plasma concentrations in various patient scenarios, helping to optimize dosing strategies. antibiotics.or.jp
Monte Carlo simulations are being used to predict the probability of target attainment (PTA) for different dosing regimens against specific pathogens. researchgate.netasm.org These simulations can incorporate variability in both patient pharmacokinetics and bacterial susceptibility, providing a more robust prediction of clinical success. wjgnet.com For instance, simulations have been used to assess the likelihood of achieving a bacteriostatic effect against S. pneumoniae isolates with varying degrees of penicillin susceptibility. asm.org
Investigation of Cefditoren Interactions with Bacterial Regulatory Networks
The interaction of antibiotics with bacteria extends beyond simple target inhibition. There is a growing interest in understanding how cefditoren affects bacterial regulatory networks. These complex networks control a wide range of cellular processes, including virulence, stress response, and the development of antibiotic resistance.
Research is beginning to explore how sub-inhibitory concentrations of cefditoren might modulate gene expression in bacteria. Such interactions could have significant clinical implications. For example, cefditoren has been studied for its potential to counter the spread of resistance mechanisms, such as those involving mutations in the ftsI gene in H. influenzae. wjgnet.com This suggests an interaction with the bacterial systems that regulate genetic transformation and recombination. wjgnet.com
Furthermore, the post-antibiotic effect (PAE) of cefditoren, which is the suppression of bacterial growth that persists after the antibiotic has been removed, is another area of investigation. newmicrobiologica.org The long-lasting PAE of cefditoren against both Gram-positive and Gram-negative bacteria suggests that it may induce changes in bacterial physiology that take time to reverse. newmicrobiologica.org Understanding the molecular basis of the PAE could provide insights into novel ways to potentiate the activity of cefditoren.
Development of Ultra-Sensitive Analytical Techniques for Trace Analysis
Accurate and sensitive measurement of cefditoren and its metabolites in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and therapeutic drug monitoring. A variety of analytical techniques have been employed for the determination of cefditoren, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and spectrophotometry. mdpi.comnih.gov
The development of ultra-sensitive analytical techniques is an ongoing area of research. These methods aim to detect and quantify trace levels of cefditoren and its degradation products. japsonline.com Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offer high selectivity and sensitivity for trace analysis. japsonline.com
Electrochemical methods are also emerging as a powerful tool for cefditoren analysis. mdpi.com For example, a nanosensor based on a glassy carbon electrode modified with multi-walled carbon nanotubes, chitosan (B1678972) nanocomposites, and iron oxide has been developed for the rapid and sensitive electrochemical assay of cefditoren. mdpi.com This method demonstrated a very low limit of detection. researchgate.net Other advanced techniques like capillary electrophoresis are also being explored.
These ultra-sensitive methods are essential for several reasons:
Trace Level Detection: They enable the quantification of very low concentrations of the drug and its metabolites, which is critical for detailed pharmacokinetic profiling.
Degradation Product Analysis: They can identify and quantify impurities and degradation products, ensuring the quality and safety of pharmaceutical formulations. nih.govresearchgate.net
Environmental Monitoring: They can be used to detect trace amounts of cefditoren in environmental samples, which is important for assessing the environmental impact of antibiotic use.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for confirming the structural integrity of cefditoren pivoxil?
- Methodology : Combine 1D/2D NMR (for stereochemistry and functional group assignment), IR (for vibrational analysis of functional groups), and mass spectrometry (for molecular fragmentation patterns). XRPD and thermal analysis (TGA/DSC) are critical for confirming crystallinity and polymorphic stability. These methods resolve ambiguities in stereochemistry, such as the Z-configuration of the methoxyimino group and vinyl substituents .
Q. How is reverse-phase HPLC optimized for quantifying this compound in pharmaceutical formulations?
- Methodology : Use a C18 column with a mobile phase of phosphate buffer (pH 3.0), acetonitrile, and methanol (50:25:25 v/v) at 1.0 mL/min flow rate. UV detection at 230 nm achieves a retention time of 4.2 min. Validate linearity (40–360 µg/mL, r²=0.9999) and accuracy (99.21%) using internal standards like cephalexin .
Q. What factors influence the oral bioavailability of this compound?
- Methodology : Administer the drug with meals to enhance absorption, as high-fat meals increase Cmax by 50% and AUC by 70% compared to fasting. Absolute bioavailability is ~14% (fasting) and 16% (low-fat meal). Hydrolysis by intestinal esterases to active cefditoren is pH- and enzyme-dependent, requiring controlled dissolution studies .
Advanced Research Questions
Q. How are hydrolytic degradation products of this compound characterized under ICH-recommended stress conditions?
- Methodology : Subject the drug to acidic/alkaline/neutral hydrolysis (per ICH Q1A(R2)). Degradants are separated via HPLC and identified using LC-MS/TOF with accurate mass measurements (e.g., m/z 513.08 for DP-I and 471.07 for DP-II). Fragment pathways are proposed based on ring/double bond (RDB) calculations and comparative spectral data .
Q. What experimental designs improve the gastroretentive properties of this compound formulations?
- Methodology : Apply a 2³ factorial design to optimize floating matrix tablets. Variables include polymer type (HPMC K15M vs. ethylcellulose), polymer concentration (100–150 mg), and gas-generating agents (citric acid/sodium bicarbonate). Evaluate buoyancy lag time (<1 min), total floating duration (>12 hr), and sustained release profiles (T50% = 4 hr, Q8 = 85%) .
Q. How does this compound maintain efficacy against fluoroquinolone-resistant and ESBL-producing E. coli in urinary tract infections?
- Methodology : Conduct microbiological assays using CLSI guidelines. Despite in vitro resistance reports, high urinary concentrations (>30% excretion as unchanged drug) exceed MICs for ESBL strains. Clinical trials show 85.7% microbiological efficacy against ESBL producers, suggesting compartment-specific pharmacokinetic advantages .
Q. What strategies mitigate variability in dissolution profiles of this compound solid dispersions?
- Methodology : Prepare solid dispersions with PVP or poloxamer 188 via solvent evaporation. Characterize using DSC (to confirm amorphous state) and in vitro dissolution testing. Optimize polymer:drug ratios (1:2 to 1:4) to enhance solubility from 6.06 mg/mL (ethanol) to >90% release in 60 min .
Key Considerations for Researchers
- Contradictions : While some studies report ESBL resistance to cefditoren, clinical data suggest efficacy due to high urinary concentrations .
- Methodological Gaps : Standardize protocols for solid dispersion preparation to ensure reproducibility in dissolution enhancement .
- Regulatory Compliance : Follow ICH guidelines for stability testing and USP monographs for impurity profiling (e.g., this compound Impurity 3, CAS 145904-68-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
